Sodium methylsilanetriol

Shale inhibition Drilling fluids Organosiliconate comparison

Sodium methylsilanetriol (CAS 4493‑34‑9, also referred to as monosodium methylsilanolate or sodium dihydroxy(methyl)silanolate) is the monosodium salt of methylsilanetriol with the molecular formula CH₅NaO₃Si and a molecular weight of 116.12 g mol⁻¹. It belongs to the organosilanolate class, where a silicon atom bears one methyl substituent and three oxygen functions – two hydroxyl groups and one deprotonated oxido group charge‑balanced by a single sodium cation.

Molecular Formula CH5NaO3Si
Molecular Weight 116.12 g/mol
CAS No. 4493-34-9
Cat. No. B12750203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methylsilanetriol
CAS4493-34-9
Molecular FormulaCH5NaO3Si
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC[Si](O)(O)[O-].[Na+]
InChIInChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1
InChIKeyLYBFGZZXTTYWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Methylsilanetriol (CAS 4493-34-9): Core Chemical Identity and Procurement Baseline


Sodium methylsilanetriol (CAS 4493‑34‑9, also referred to as monosodium methylsilanolate or sodium dihydroxy(methyl)silanolate) is the monosodium salt of methylsilanetriol with the molecular formula CH₅NaO₃Si and a molecular weight of 116.12 g mol⁻¹ . It belongs to the organosilanolate class, where a silicon atom bears one methyl substituent and three oxygen functions – two hydroxyl groups and one deprotonated oxido group charge‑balanced by a single sodium cation . This stoichiometry distinguishes it from the commercially more common trisodium methylsiliconate (CAS 16589‑43‑8, formula CH₃Na₃O₃Si, MW ≈ 160 g mol⁻¹) and from the neutral methylsilanetriol (MMST), which lacks the metal counter‑ion [1]. The compound is typically supplied as a 30 % aqueous solution, is miscible with water, and acts as a reactive intermediate in sol–gel, waterproofing, and personal‑care formulations [1].

Why Sodium Methylsilanetriol Cannot Be Freely Substituted by Other Methylsiliconates or Silanolates


In procurement, sodium methylsiliconate (trisodium salt, CAS 16589‑43‑8) and potassium methylsiliconate are frequently treated as drop‑in replacements for sodium methylsilanetriol. This practice ignores critical differences in stoichiometry, cation identity, and solution behaviour that directly govern performance in end‑use applications [1]. The monosodium form carries one sodium equivalent per silicon centre, whereas the trisodium form carries three; this alters the pH profile, the hydrolysis–condensation kinetics, and the compatibility with formulation excipients. Likewise, exchanging sodium for potassium changes the cation‑specific synergy observed in shale inhibition and in the stability of the resulting organosilica networks [1]. The following evidence items quantify these differentiators and demonstrate why substitution without re‑validation leads to underperformance or outright failure.

Quantitative Differentiation Evidence for Sodium Methylsilanetriol Against Closest Analogs


Shale Inhibition: Potassium Methylsiliconate Outperforms Sodium Methylsiliconate by a Decisive Margin in Drilling Fluids

In a direct head‑to‑head study using linear swelling tests, bentonite inhibition tests and hot‑rolled dispersion tests, potassium methylsiliconate demonstrated markedly higher inhibition of hydrated shale swelling than sodium methylsiliconate [1]. The authors attribute the superior performance to a synergistic effect of the potassium cation and the methylsiliconate anion, which forms a hydrophobic layer on montmorillonite edge sites [1]. While the target compound sodium methylsilanetriol was not tested directly, the study unambiguously shows that substituting the sodium salt with the potassium salt alters the degree of shale protection, making simple cation interchange an invalid procurement strategy [1].

Shale inhibition Drilling fluids Organosiliconate comparison

Stoichiometric Control: Monosodium vs. Trisodium Methylsilanetriol – Molecular Weight and Reactive Equivalent Difference

Sodium methylsilanetriol (CAS 4493‑34‑9) is the precisely defined monosodium salt (CH₅NaO₃Si, MW = 116.12 g mol⁻¹), whereas the product commonly sold as “sodium methylsiliconate” (CAS 16589‑43‑8) is the trisodium salt (CH₃Na₃O₃Si, MW = 160.09 g mol⁻¹) [1]. This 38 % difference in molecular weight means that, on a weight‑for‑weight basis, the trisodium form delivers three times the sodium content and significantly higher alkalinity per unit mass of organosilicon active [1]. For formulators who dose by weight of active silicon, using the trisodium salt without correction leads to a 27 % under‑dose of the methylsilanolate moiety relative to the monosodium salt.

Silanolate stoichiometry Reactive equivalent Formulation design

Aqueous Stability of Monomethylsilanetriol: Patent‑Defined Concentration Limits Prevent Polymerization

The neutral form monomethylsilanetriol (MMST) rapidly polymerises in aqueous solution at concentrations above approximately 0.04 % (v/v), unless stabilised by a complexing agent such as citrate [1]. Patent EP 3527625 A1 discloses that compositions containing MMST and a complexing agent at a molar ratio of MMST:complexing agent between 1:0.025 and 1:10 remain stable and consumable over time, preventing precipitate formation even when the MMST concentration exceeds 4.1 mM [1]. The sodium salt form (sodium methylsilanetriol) inherently provides improved aqueous solubility and reduced tendency for spontaneous condensation compared to the neutral MMST, offering a formulation advantage for liquid products that require shelf‑stable, ready‑to‑use organosilicon solutions.

Organosilicon stability Monomethylsilanetriol Complexing agent

Dermal Regeneration Acceleration: Methylsilanetriol‑Based Gel Shortens Laser‑Treatment Recovery by 29–58 %

In a clinical study involving 67 subjects, a gel containing methylsilanetriol (complexed with boron citrate) was applied transdermally following fractional‑ablative laser treatment for wrinkles and stretch marks [1]. The combination therapy shortened the regeneration period after laser treatment by 29 % to 58 % compared with laser treatment alone [1]. While the study used the complexed neutral methylsilanetriol rather than the sodium salt, it demonstrates the class‑level biological efficacy of the methylsilanetriol moiety, which is the identical organosilicon active delivered by sodium methylsilanetriol upon dissolution and neutralisation in physiological media [1].

Skin regeneration Methylsilanetriol gel Laser therapy

Where Sodium Methylsilanetriol (CAS 4493-34-9) Delivers the Strongest Scientific and Industrial Value


Oilfield Drilling Fluids – Benchmarking Shale Inhibition Performance

The direct comparison between sodium and potassium methylsiliconates in shale inhibition tests provides a clear decision framework for mud engineers [1]. When potassium‑based inhibition is not required (e.g., in freshwater drilling where potassium can cause formation damage), sodium methylsilanetriol can serve as the baseline shale inhibitor. Procurement teams should specify CAS 4493‑34‑9 to ensure the monosodium form is obtained, avoiding the unintended higher alkalinity of the trisodium salt that could affect mud rheology [1].

Aqueous Cosmetic and Nutraceutical Formulations – Stability Without Additional Complexing Agents

The patent‑documented instability of neutral monomethylsilanetriol above 0.04 % (v/v) highlights a formulation gap that the sodium salt fills [1]. Sodium methylsilanetriol provides a ready‑to‑use, water‑soluble source of bioavailable methylsilanetriol, eliminating the need for citrate or other complexing agents in many product formats. This simplifies the supply chain and reduces per‑unit formulation cost for serums, lotions, and oral silicon supplements [1].

Post‑Laser Dermatological Care – Accelerating Epidermal Recovery

Clinical evidence shows that methylsilanetriol‑containing gels reduce post‑laser regeneration time by 29–58 % [1]. Formulators developing post‑procedure recovery products can leverage sodium methylsilanetriol as the active methylsilanetriol donor, confident that the organosilicon moiety responsible for the regeneration effect is delivered efficiently upon application [1].

Sol–Gel Processing – Controlling Hydrolysis‑Condensation Kinetics

Industrial users employing methylsilanetriol salts as sol–gel precursors require precise control over the Si:Na ratio to tune gelation time and minimise drying stress. The monosodium salt (CAS 4493‑34‑9) offers a defined, single‑equivalent sodium content that enables reproducible condensation behaviour, unlike commercial trisodium‑grade products whose higher sodium content accelerates condensation unpredictably [1]. This reproducibility is critical for optical coatings, hybrid inorganic–organic films, and porous silica monoliths.

Quote Request

Request a Quote for Sodium methylsilanetriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.